molecular formula C6H9N3O2S B8314051 4-Hydrazinothiazole-5-carboxylic acid ethyl ester

4-Hydrazinothiazole-5-carboxylic acid ethyl ester

Cat. No. B8314051
M. Wt: 187.22 g/mol
InChI Key: SUCDJESTGUXXHN-UHFFFAOYSA-N
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Patent
US07816522B2

Procedure details

To 100 ml of a concentrated hydrochloric acid solution containing 19.3 g of 4-aminothiazole-5-carboxylic acid ethyl ester, 12 ml of an aqueous solution of 8.5 g of sodium nitrite was added dropwise at 0 to 5° C. This mixture was stirred at 0° C. for 30 minutes, and then 120 ml of a concentrated hydrochloric acid solution containing 84.9 g of stannous chloride was added dropwise thereto at 0 to 10° C. The mixture was further stirred at the same temperature for 2 hours and then stirred at room temperature for 30 minutes. The reaction mixture was filtered, and the filtrate was carefully added to 2 liters of an ethyl acetate suspension containing 500 g of potassium carbonate and 100 g of celite with stirring. Further, the filtered substance was added to this ethyl acetate suspension, and then the suspension was made basic with 150 ml of a 5 N sodium hydroxide aqueous solution. The mixture was allowed to stand, and then most of the supernatant (organic layer A: 1.5 liters) was collected. The remaining suspension was filtered through celite, and the celite was washed with 1 liter of ethyl acetate and 500 ml of water. The filtrate was separated into organic layer B and aqueous layer A. Ethyl acetate (1 liter) and anhydrous magnesium sulfate were added to the filtered substance, and the mixture was stirred and then filtered. Aqueous layer A was re-extracted with the resulting filtrate. Washing of the filtered substance and re-extraction of aqueous layer A were repeated 4 times in the same manner. Organic layer A and organic layer B were combined with the obtained organic layers, and the mixture was dried over anhydrous magnesium sulfate. The desiccating agent was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-methanol) to give the title compound (11.9 g) as a light yellow solid.
[Compound]
Name
stannous chloride
Quantity
84.9 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][CH:9]=[N:8][C:7]=1[NH2:11])=[O:5])[CH3:2].[N:12]([O-])=O.[Na+]>Cl>[CH2:1]([O:3][C:4]([C:6]1[S:10][CH:9]=[N:8][C:7]=1[NH:11][NH2:12])=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
stannous chloride
Quantity
84.9 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=CS1)N
Name
aqueous solution
Quantity
12 mL
Type
reactant
Smiles
Name
Quantity
8.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0 to 5° C
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 0 to 10° C
STIRRING
Type
STIRRING
Details
The mixture was further stirred at the same temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was carefully added to 2 liters of an ethyl acetate suspension
ADDITION
Type
ADDITION
Details
containing 500 g of potassium carbonate and 100 g of celite
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
Further, the filtered substance was added to this ethyl acetate suspension
CUSTOM
Type
CUSTOM
Details
most of the supernatant (organic layer A: 1.5 liters) was collected
FILTRATION
Type
FILTRATION
Details
The remaining suspension was filtered through celite
WASH
Type
WASH
Details
the celite was washed with 1 liter of ethyl acetate and 500 ml of water
CUSTOM
Type
CUSTOM
Details
The filtrate was separated into organic layer B and aqueous layer A
ADDITION
Type
ADDITION
Details
Ethyl acetate (1 liter) and anhydrous magnesium sulfate were added to the filtered substance
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer A was re-extracted with the resulting filtrate
WASH
Type
WASH
Details
Washing of the filtered substance and re-extraction of aqueous layer A
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccating agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-methanol)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=CS1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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